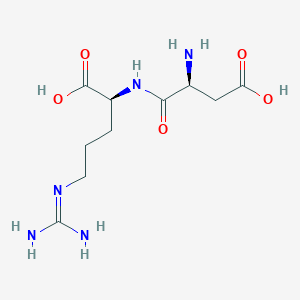![molecular formula C98H84O14 B6289087 Benzyloxycalix[7]arene CAS No. 1258932-95-4](/img/structure/B6289087.png)
Benzyloxycalix[7]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycalix[7]arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, catalysis, and material science. This compound, in particular, features seven phenolic units with benzyloxy groups, enhancing its solubility and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycalix[7]arene typically involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by the introduction of benzyloxy groups. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Toluene or chloroform
Temperature: Reflux conditions
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Benzyloxycalix[7]arene undergoes various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to benzoquinone derivatives.
Reduction: Reduction of benzyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions at the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated or acylated calixarenes.
Aplicaciones Científicas De Investigación
Benzyloxycalix[7]arene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and self-assembly.
Biology: Employed in the development of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in drug delivery, particularly for targeting specific cells or tissues.
Industry: Utilized in the design of advanced materials, such as catalysts and sensors, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Benzyloxycalix[7]arene exerts its effects is primarily through host-guest interactions. The benzyloxy groups enhance the compound’s ability to form stable complexes with various guest molecules, including ions, small organic molecules, and biomolecules. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
- Benzyloxycalix4arene
- Benzyloxycalix[6]arene
- Benzyloxycalix[8]arene
Comparison: Benzyloxycalix[7]arene is unique due to its seven phenolic units, which provide a larger cavity for guest molecule encapsulation compared to Benzyloxycalix4arene and Benzyloxycalix[6]arene. This makes it more suitable for applications requiring larger host-guest complexes. Compared to Benzyloxycalix[8]arene, it offers a balance between cavity size and structural flexibility, making it versatile for various applications.
Propiedades
IUPAC Name |
5,11,17,23,29,35,41-heptakis(phenylmethoxy)octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H84O14/c99-92-71-36-73-45-86(107-58-65-24-10-2-11-25-65)47-75(93(73)100)38-77-49-88(109-60-67-28-14-4-15-29-67)51-79(95(77)102)40-81-53-90(111-62-69-32-18-6-19-33-69)55-83(97(81)104)42-84-56-91(112-63-70-34-20-7-21-35-70)54-82(98(84)105)41-80-52-89(110-61-68-30-16-5-17-31-68)50-78(96(80)103)39-76-48-87(108-59-66-26-12-3-13-27-66)46-74(94(76)101)37-72(92)44-85(43-71)106-57-64-22-8-1-9-23-64/h1-35,43-56,99-105H,36-42,57-63H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKNTIMIIAMFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H84O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
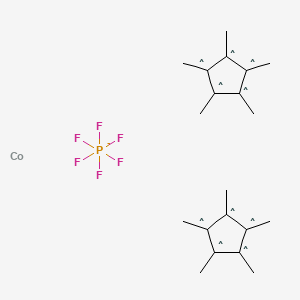
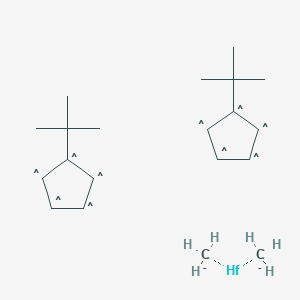
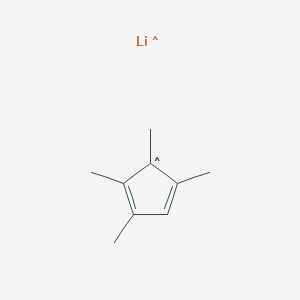
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)
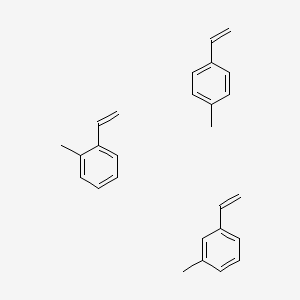
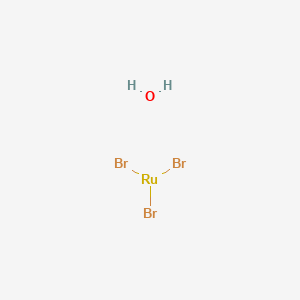
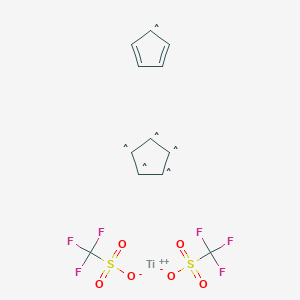
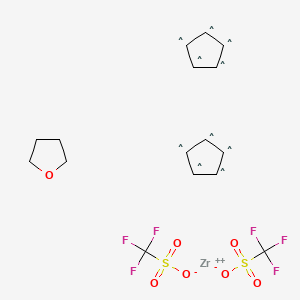
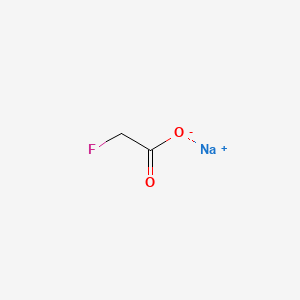
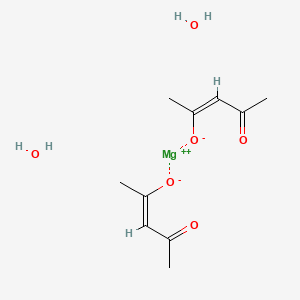
![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
